molecular formula C12H20N4O2S B2466641 1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea CAS No. 1448064-32-1

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea

Cat. No.: B2466641
CAS No.: 1448064-32-1
M. Wt: 284.38
InChI Key: XBHQMGSGKSCBCO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyethyl group, a thiazolyl group, and a piperidinyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting 4-piperidone with thiazole-2-amine under suitable conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced by reacting the piperidinyl intermediate with 2-methoxyethyl isocyanate.

    Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or thiazolyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-(2-Methoxyethyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-18-8-4-13-11(17)15-10-2-6-16(7-3-10)12-14-5-9-19-12/h5,9-10H,2-4,6-8H2,1H3,(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHQMGSGKSCBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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